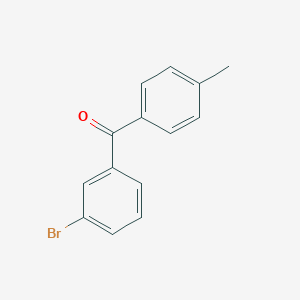
(3-Bromophenyl)(4-methylphenyl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (3-Bromophenyl)(4-methylphenyl)methanone and related compounds involves several chemical reactions, including bromination, demethylation, and condensation reactions. Notably, bromination of bis(3,4-dimethoxyphenyl)methanone leads to the formation of bromophenol derivatives with significant antioxidant properties (Çetinkaya et al., 2012). Another method involves Friedel-Crafts benzoylation followed by side chain bromination, showcasing an efficient route for synthesizing related compounds (Suhana & Rajeswari, 2017).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of (3-Bromophenyl)(4-methylphenyl)methanone derivatives. For instance, the crystal structure of a related compound was elucidated, highlighting its monoclinic space group and detailing the molecular geometry (Naveen et al., 2007). These studies are crucial for understanding the compound's three-dimensional arrangement and its implications on reactivity and properties.
Wissenschaftliche Forschungsanwendungen
It facilitates the generation of potential biologically active compounds, as demonstrated in a study on the synthesis of specific phenylmethanone derivatives (Harindran & Rajeswari, 2017).
The compound has structural applications in organic synthesis and catalysis (Borbulevych, 2007).
Some bromophenols, including this compound, show effective inhibitory activity against human carbonic anhydrase II and may be useful in treating various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
It has applications in organic synthesis and spectroscopy (Naveen et al., 2007).
Substituted derivatives of this compound exhibit antibacterial and antifungal activity against various strains, suggesting its potential in antimicrobial applications (Reddy & Reddy, 2016).
The compound has been used in the synthesis of new types of 1H-isoindoles, which might have potential applications in medical research (Kobayashi et al., 2014).
It demonstrates potent antiestrogenic activity, indicating potential applications in hormonal therapies (Jones et al., 1979).
The synthesized derivatives have shown significant inhibition of bacterial growth, making them potential candidates for antimicrobial development (Nagaraj et al., 2018).
Some derivatives exhibit strong antioxidant properties, comparing favorably with synthetic antioxidant standards (Balaydın et al., 2010).
Novel polyimides derived from this compound have shown outstanding solubility, thermal stability, and potential for use in nonvolatile memory devices (Gao et al., 2023).
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRAJWNBIABFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373716 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-methylphenyl)methanone | |
CAS RN |
102092-51-3 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
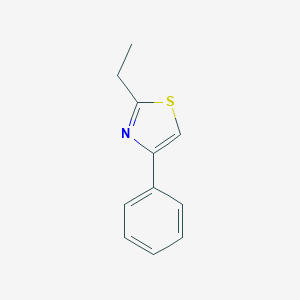
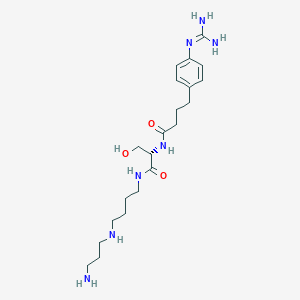
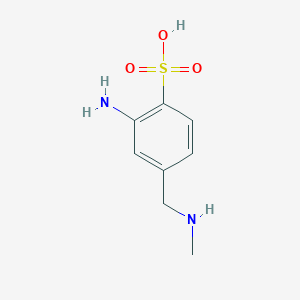
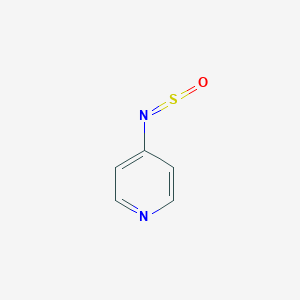
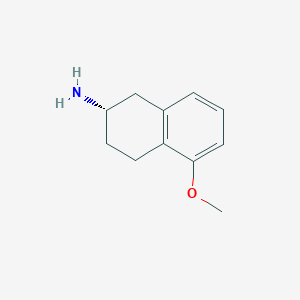

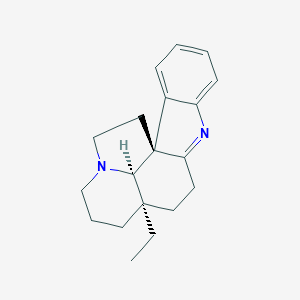

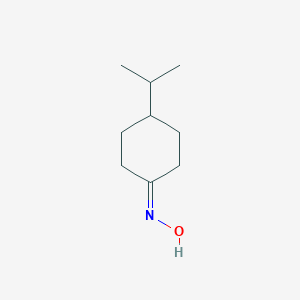
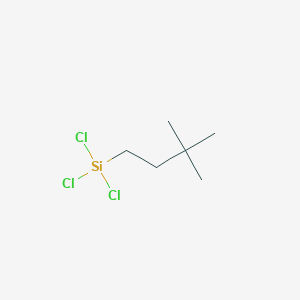

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)